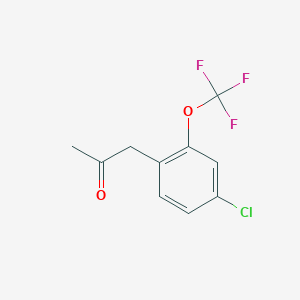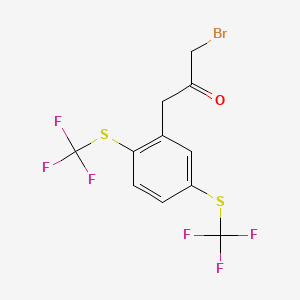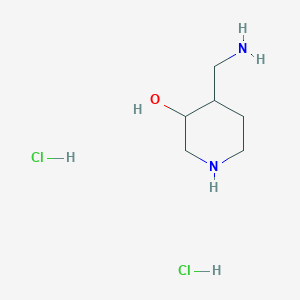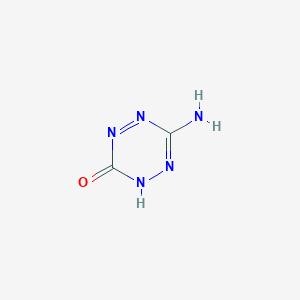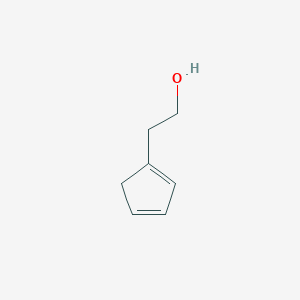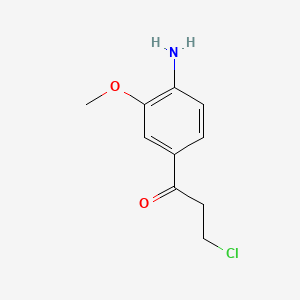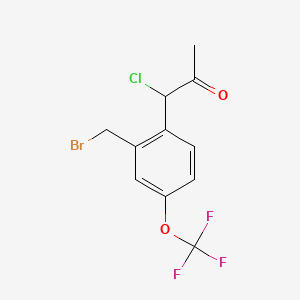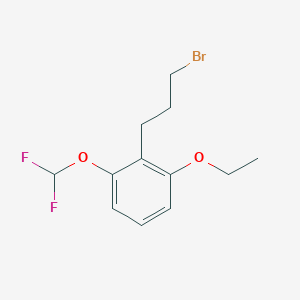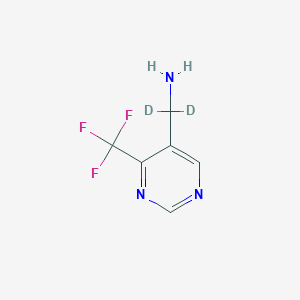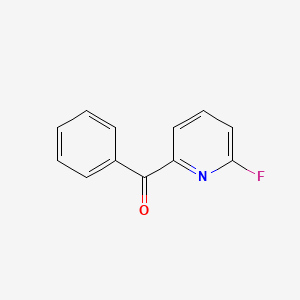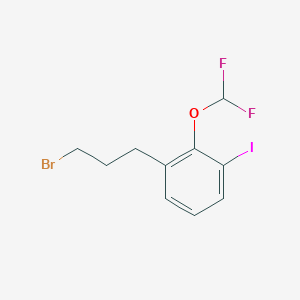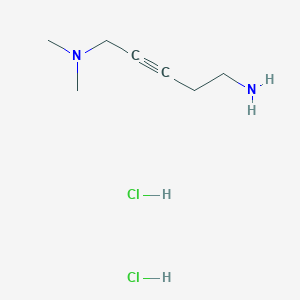
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate is a chemical compound with the molecular formula C10H17N3O4S and a molecular weight of 275.32 . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate typically involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Thiourea derivatives are commonly used as guanidylating agents in this process. Industrial production methods may involve bulk manufacturing, sourcing, and procurement .
Análisis De Reacciones Químicas
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst. In biology, it has applications in the study of DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists . In medicine, it is used in the treatment of muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome . Additionally, it has industrial applications in bulk manufacturing and custom synthesis .
Mecanismo De Acción
The mechanism of action of 1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate involves its interaction with molecular targets and pathways. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound also interacts with various enzymes and receptors, contributing to its biological effects .
Comparación Con Compuestos Similares
1-(3-(2-Hydroxyethyl)phenyl)guanidine methanesulfonate can be compared with other similar compounds, such as guanidine and its derivatives. While guanidine is a strong organic base used in various applications, this compound offers unique properties due to its specific structure and functional groups . Similar compounds include guanidine, aminomethanamidine, and imidourea .
Propiedades
Fórmula molecular |
C10H17N3O4S |
|---|---|
Peso molecular |
275.33 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)phenyl]guanidine;methanesulfonic acid |
InChI |
InChI=1S/C9H13N3O.CH4O3S/c10-9(11)12-8-3-1-2-7(6-8)4-5-13;1-5(2,3)4/h1-3,6,13H,4-5H2,(H4,10,11,12);1H3,(H,2,3,4) |
Clave InChI |
QVLOWMGDWVDEPJ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1=CC(=CC(=C1)N=C(N)N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


